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molecular formula C9H10BrNO2 B8368587 3-Isopropyl-4-bromo-nitrobenzene

3-Isopropyl-4-bromo-nitrobenzene

Cat. No. B8368587
M. Wt: 244.08 g/mol
InChI Key: JUPSVHJUWMYWKO-UHFFFAOYSA-N
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Patent
US04801717

Procedure details

A solution of 7.5 g of sodium nitrite in 20 ml of water was added at -20° C. to 0° C. over 20 minutes to a suspension of 18.5 g of the product of Step C, 120 ml of a 48% hydrobromic acid solution and 80 ml of water and the mixture was stirred at 0° C. for 15 minutes and kept thereafter at 0° C. A solution of 22 g of cuprous bromide in 80 ml of 48% hydrobromic acid solution was heated with stirring to 50°-55° C. and the previous solution was then added thereto. The mixture was stirred at 55°-60° C. for one hour, was cooled and poured into water. The mixture was extracted with methylene chloride and the combined organic phases were washed with N sodium hydroxide solution, with water, dried and evaporated to dryness under reduced pressure at 50° C. The residue was rectified under reduced pressure to obtain 20.4 g of 3-isopropyl-4-bromo-nitrobenzene with a boiling point of 150°-152° C. at 8 mm Hg and having a refractive index of nD22 =1.5775.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH:5]([C:8]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=1N)([CH3:7])[CH3:6].[BrH:18]>O>[CH:5]([C:8]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=1[Br:18])([CH3:7])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
cuprous bromide
Quantity
22 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
with stirring to 50°-55° C.
ADDITION
Type
ADDITION
Details
the previous solution was then added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 55°-60° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the combined organic phases were washed with N sodium hydroxide solution, with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure at 50° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=CC1Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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